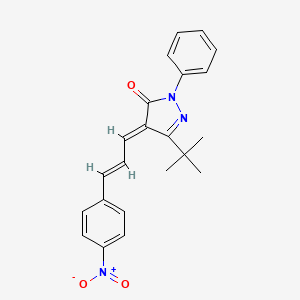![molecular formula C9H11BrN2O B13067551 2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B13067551.png)
2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is of interest in various fields of scientific research due to its unique structure, which includes a bromopyridine moiety and an azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine typically involves the reaction of 5-bromopyridine-2-carbaldehyde with azetidine-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Azetidin-3-yloxy)methyl]-5-methylpyridine
- 2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride
- Methyl 2-(azetidin-3-yloxy)acetate hydrochloride .
Uniqueness
2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine is unique due to the presence of both a bromopyridine moiety and an azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)-5-bromopyridine |
InChI |
InChI=1S/C9H11BrN2O/c10-7-1-2-8(12-3-7)6-13-9-4-11-5-9/h1-3,9,11H,4-6H2 |
InChI Key |
WRXRRBAYILHEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=NC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


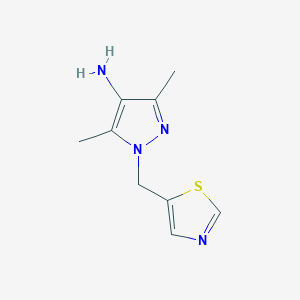
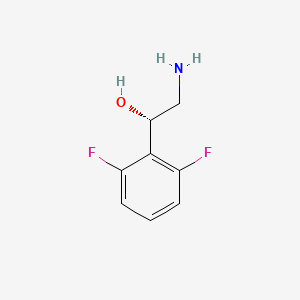

![2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
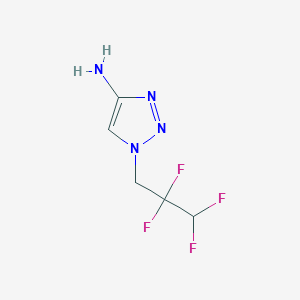
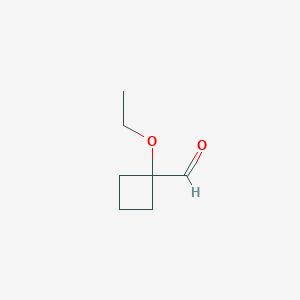


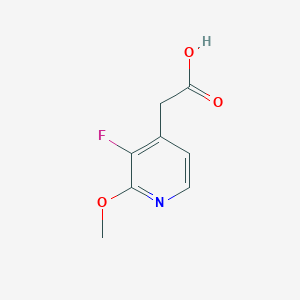
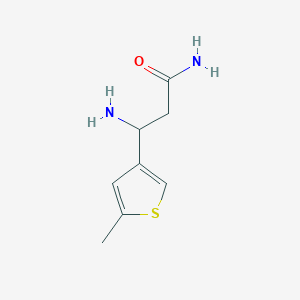
![4-[(2-Bromocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13067534.png)


